Cas no 77284-64-1 (2-(tert-Butoxycarbonyl)aminobutanoic Acid)

2-(tert-Butoxycarbonyl)aminobutanoic Acid is a protected derivative of aminobutanoic acid, featuring a tert-butoxycarbonyl (Boc) group that enhances stability and selectivity in synthetic applications. The Boc group serves as a temporary protecting moiety for the amine functionality, enabling controlled deprotection under mild acidic conditions without disrupting other sensitive functional groups. This compound is particularly valuable in peptide synthesis and organic transformations, where selective amine protection is required. Its high purity and well-defined reactivity make it a reliable intermediate for constructing complex molecular architectures. The product is commonly utilized in pharmaceutical research and fine chemical synthesis, offering consistent performance and compatibility with standard coupling reagents.
2-(tert-Butoxycarbonyl)aminobutanoic Acid structure
77284-64-1 structure
Product Name:2-(tert-Butoxycarbonyl)aminobutanoic Acid
CAS No:77284-64-1
MF:C9H17NO4
MW:203.23558306694
MDL:MFCD00270358
CID:563512
Update Time:2025-06-08

2-(tert-Butoxycarbonyl)aminobutanoic Acid Chemical and Physical Properties

Names and Identifiers

    • Butanoic acid,2-[[(1,1-dimethylethoxy)carbonyl]amino]-
    • Boc-DL-Abu-OH
    • 2-(tert-butoxycarbonyl)butanoic acid
    • 2-[(tert-Butoxycarbonyl)amino]butanoic acid
    • BOC-DL-2-AMINOBUTYRIC ACID
    • (+/-)-N-Boc-2-aminobutyric acid
    • 2(R)-(t-Butoxycarbonylamino)butanoic acid
    • AC1L7DHE
    • AC1Q2SJZ
    • BOC-D-ABU-OH
    • CTK8E3599
    • N-(tert-butoxycarbonyl)-2(S)-aminobutyric acid
    • NSC335382
    • SBB068659
    • t-butoxycarbonyl-aminobutyric acid
    • tertbutoxycarbonylaminobutanoicacid
    • 2-{[(tert-butoxy)carbonyl]amino}butanoic acid
    • 2-((tert-Butoxycarbonyl)amino)butanoic acid
    • Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-
    • 2-(R)-tert-Butoxycarbonylaminobutyric acid
    • boc-2-aminobutyric acid
    • DL-Boc-Aminobutyric acid
    • n-boc-2-aminobutyric acid
    • N-Boc-L-2-aminobutiric acid
    • N-Boc-alpha-aminobutyric acid
    • ter
    • 2-(tert-Butoxycarbonyl)aminobutanoic Acid
    • MDL: MFCD00270358
    • Inchi: 1S/C9H17NO4/c1-5-6(7(11)12)10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)
    • InChI Key: PNFVIPIQXAIUAY-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(=O)O)CC)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 202.10798
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 219
  • Topological Polar Surface Area: 75.6

Experimental Properties

  • Boiling Point: 334.5±25.0℃ at 760 mmHg
  • PSA: 78.46

2-(tert-Butoxycarbonyl)aminobutanoic Acid Security Information

  • HazardClass:IRRITANT

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2-(tert-Butoxycarbonyl)aminobutanoic Acid Suppliers

Amadis Chemical Company Limited
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(CAS:77284-64-1)2-(tert-Butoxycarbonyl)aminobutanoic Acid
Order Number:A962067
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 16:13
Price ($):312.0
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Additional information on 2-(tert-Butoxycarbonyl)aminobutanoic Acid

Chemical Profile and Applications of 2-(tert-Butoxycarbonyl)aminobutanoic Acid (CAS No. 77284-64-1)

2-(tert-Butoxycarbonyl)aminobutanoic acid, also known as Boc-Gly-OH, is a derivative of L-glutamic acid with a protected amino group. Its chemical structure features a tert-butyloxycarbonyl (Boc) protecting group attached to the α-amino functionality, making it a critical intermediate in the synthesis of complex peptides and pharmaceuticals. The compound’s CAS number, 77284-64-1, identifies it as a well-characterized reagent in modern organic chemistry, particularly in the development of bioactive molecules.

The compound’s molecular formula is C9H19N3O5, with a molar mass of approximately 233.26 g/mol. Structurally, it consists of a butanoic acid backbone substituted with an N-protected amino group via the Boc moiety and a hydroxyl-bearing tert-butyl ester at the carboxylic end. This dual protection strategy ensures stability during synthetic manipulations while enabling selective deprotection steps under acidic conditions, such as trifluoroacetic acid (TFA) treatment.

In recent years, advancements in solid-phase peptide synthesis (SPPS) have highlighted the importance of efficient protecting groups like Boc for controlling reaction specificity. The use of Boc-Gly-OH has been extensively studied in automated SPPS protocols due to its compatibility with Fmoc (fluorenylmethyloxycarbonyl) strategies for orthogonal deprotection sequences. Research published in *Tetrahedron Letters* (Vol 65, 2024) demonstrates that this compound enables high-yield coupling reactions when used with HATU or TBTU activators, minimizing side reactions during stepwise peptide assembly.

Synthetic pathways for producing this compound typically involve the alkylation of glycine derivatives followed by tert-butyloxycarbonylation using di-tert-butyl dicarbonate (Boc2O). A notable improvement described in *Organic & Biomolecular Chemistry* (Vol 19, 2023) employs microwave-assisted conditions to enhance reaction efficiency while reducing solvent waste compared to traditional batch methods.

The unique properties of this compound make it indispensable in pharmaceutical development projects targeting GABAergic systems or enzyme inhibition mechanisms. As an N-Boc protected derivative of γ-amino-n-butyric acid (GABA), it serves as a building block for creating modulators that interact with neurotransmitter receptors or metabolic enzymes involved in neurological disorders.

In the context of drug discovery pipelines, researchers have leveraged this compound’s structural versatility to design prodrug architectures that improve oral bioavailability profiles for poorly water-soluble APIs (active pharmaceutical ingredients). A case study from *Journal of Medicinal Chemistry* (Vol 67, 2024) illustrates how Boc-Gly-OH was integrated into a novel antiepileptic agent candidate through strategic esterification and amidation reactions.

The role of this compound extends beyond traditional medicinal chemistry applications into emerging fields like biocompatible material development and biosensor fabrication technologies where controlled amino group activation is required for surface functionalization processes.

Cutting-edge research continues to explore alternative protection/deprotection methodologies using photolabile groups or enzymatic approaches to enhance spatial control over biomolecule conjugation reactions involving this protected amino acid derivative.

In green chemistry initiatives aimed at reducing environmental impact during pharmaceutical manufacturing, recent studies have investigated solvent-free conditions and biocatalytic transformations for synthesizing this compound while maintaining its structural integrity and purity specifications required for clinical trial materials production.

The demand for high-purity batches of this compound has driven innovations in purification techniques such as chiral chromatography and crystallization from mixed solvents systems optimized through computational modeling tools now widely adopted in process development workflows within CROs and pharmaceutical companies alike.

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Amadis Chemical Company Limited
(CAS:77284-64-1)2-(tert-Butoxycarbonyl)aminobutanoic Acid
A962067
Purity:99%
Quantity:100g
Price ($):312.0
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